Biotin-PEG4-SS-Alkyne
Overview
Description
Biotin-PEG4-SS-Alkyne is a biotin-labeled, polyethylene glycol-based compound that features an alkyne group. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. The biotin moiety allows for easy detection and purification, while the polyethylene glycol spacer provides flexibility and reduces steric hindrance.
Biochemical Analysis
Biochemical Properties
Biotin-PEG4-SS-Alkyne plays a crucial role in biochemical reactions, particularly in the field of bioconjugation. The alkyne group of this compound reacts specifically with azide-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly efficient and selective, making it ideal for labeling and modifying biomolecules such as proteins, nucleic acids, and lipids.
This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to label proteins with biotin, allowing for their subsequent detection and purification using streptavidin or avidin-based systems. The biotin moiety binds strongly to streptavidin or avidin, forming a stable complex that can be easily isolated from the reaction mixture .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. When introduced into cells, this compound can be used to label specific biomolecules, enabling researchers to track their localization, interactions, and functions. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses .
Additionally, this compound can impact gene expression by labeling transcription factors or other regulatory proteins. This allows researchers to study the dynamics of gene regulation and identify target genes influenced by specific signaling pathways. Furthermore, this compound can affect cellular metabolism by labeling metabolic enzymes, providing insights into metabolic flux and pathway regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable triazole linkages with azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules .
At the molecular level, this compound binds to target biomolecules through the biotin moiety, which interacts strongly with streptavidin or avidin. This binding interaction facilitates the detection and purification of the labeled biomolecules. Additionally, the PEG spacer provides flexibility and reduces steric hindrance, ensuring efficient conjugation and minimal interference with the biomolecule’s function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of reducing agents. Under optimal conditions, this compound remains stable and retains its labeling efficiency .
Prolonged exposure to harsh conditions or reducing agents can lead to the degradation of this compound, resulting in decreased labeling efficiency. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein labeling and tracking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively label target biomolecules without causing significant toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular stress and disruption of normal cellular processes .
Threshold effects have been observed in studies, where a certain dosage of this compound is required to achieve efficient labeling. Beyond this threshold, increasing the dosage does not significantly enhance labeling efficiency but may increase the risk of adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. By labeling these enzymes, researchers can study the dynamics of metabolic flux and identify key regulatory points in metabolic pathways .
The biotin moiety of this compound interacts with biotin-dependent enzymes, such as carboxylases, which play essential roles in metabolic processes. This interaction allows for the precise tracking and quantification of enzyme activity, providing valuable insights into metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The PEG spacer enhances the solubility and stability of this compound, facilitating its transport across cellular membranes .
This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. This compound can be targeted to specific tissues or organs by conjugating it with targeting ligands, allowing for precise delivery and labeling of biomolecules in vivo .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles through the use of targeting peptides or signal sequences .
Once localized, this compound can exert its labeling effects on target biomolecules, providing valuable information on their subcellular distribution and function. This compound can also be used to study the dynamics of protein trafficking and organelle interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG4-SS-Alkyne is synthesized through a series of chemical reactions involving the conjugation of biotin, polyethylene glycol (PEG), and an alkyne group. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG4-amine, to form biotin-PEG4.
Introduction of Alkyne Group: The biotin-PEG4 is further reacted with an alkyne-containing reagent, such as propargylamine, to introduce the alkyne group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG derivatives, and alkyne reagents are used.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-SS-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide group on another molecule.
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO4), sodium ascorbate, and azide-containing molecules.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products
The major product of the CuAAC reaction involving this compound is a biotinylated molecule with a triazole linkage, which can be easily detected and purified due to the biotin moiety.
Scientific Research Applications
Biotin-PEG4-SS-Alkyne has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized materials.
Biology: Employed in labeling and detecting biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
Biotin-PEG4-SS-Alkyne exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group reacts with azide-containing molecules to form a stable triazole linkage. The biotin moiety allows for easy detection and purification using streptavidin or avidin-based systems. This targeted labeling process is highly selective and efficient, making it a powerful tool in biological research.
Comparison with Similar Compounds
Similar Compounds
Azide-PEG3-Biotin: Similar in structure but contains an azide group instead of an alkyne group.
Dibenzocyclooctyne-PEG4-Biotin: Contains a dibenzocyclooctyne group, which allows for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Biotin-PEG4-NHS Ester: Contains an NHS ester group for amine-reactive conjugation.
Uniqueness
Biotin-PEG4-SS-Alkyne is unique due to its alkyne group, which allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition reactions. The polyethylene glycol spacer provides flexibility and reduces steric hindrance, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(but-3-ynylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O8S3/c1-2-3-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24?,28-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQVSWBFJZVLH-ITYCQJBESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1C2C(CS1)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1[C@H]2[C@@H](CS1)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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